The synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors such as 1-aminopyrazoles and carbonyl compounds under acidic conditions.
Key Steps in Synthesis:
Technical Parameters:
The molecular structure of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride features a fused bicyclic system comprising a pyrazole and a tetrahydropyrrole moiety.
Structural Details:
Data Analysis:
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride participates in various chemical reactions due to its functional groups.
Key Reactions:
These reactions are crucial for its application in medicinal chemistry and drug development .
The primary mechanism of action for 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride involves inhibition of Aurora kinases.
Mechanistic Insights:
Data from pharmacological studies demonstrate low nanomolar potency against various cancer cell lines, indicating its potential as a therapeutic agent .
Physical Properties:
Chemical Properties:
Quantitative assessments reveal that it maintains integrity under various laboratory conditions but should be handled with care due to irritant properties associated with hydrochlorides .
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride has significant applications primarily in medicinal chemistry:
Key Applications:
Research continues into optimizing derivatives of this compound for enhanced efficacy and specificity against cancer targets while minimizing side effects .
This fused bicyclic heterocycle, systematically named 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride (CAS: 157327-47-4), represents a structurally unique scaffold in medicinal chemistry. Characterized by a pyrrolidine ring fused to a pyrazole moiety, its dihydrochloride salt form enhances solubility and stability for research applications. The compound belongs to a broader class of tetrahydropyrroloazoles—hybrid heterocycles merging five-membered ring systems—which exhibit distinctive topographical and electronic properties. Unlike simpler azoles, its fused, partially saturated structure offers three-dimensional vectorial diversity critical for molecular recognition in drug design, positioning it as a versatile building block for pharmacophore development and targeted therapeutic discovery [2] [9].
Core Structure: The molecule consists of a pyrrolidine ring fused at positions 3 and 4 to a pyrazole ring, creating a bicyclic system with bridgehead nitrogen atoms. The dihydrochloride salt protonates two basic nitrogens (pyrrolidine N1 and pyrazole N2), confirmed via SMILES notation (C1NCC2=C1NN=C2.Cl.Cl
) and InChIKey (SFRJNJLRSMZOJF-UHFFFAOYSA-N
for the related mono-HCl salt) [1] [6] [7].
Tautomerism: The pyrazole ring exhibits prototropic tautomerism, allowing the NH group to reside at N1 or N2 positions. X-ray crystallography of analogues reveals a near-planar topography (deviation: 1–4°) with bond lengths and angles consistent with aromatic pyrazole and aliphatic pyrrolidine character [2].
Physicochemical Properties: Key properties include:
Table 1: Structural and Physicochemical Specifications
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₅H₉Cl₂N₃ | [3] [9] |
Molecular Weight | 182.05 g/mol | [3] |
Purity | ≥95% | [3] [9] |
Storage Conditions | 2–8°C | [3] |
Topography | Planar (deviation <4°) | [2] |
SMILES | Cl[H].Cl[H].C1NCC2=C1NN=C2 | [3] [9] |
Nomenclature:
Early synthetic routes to tetrahydropyrrolo[3,4-c]pyrazoles were inefficient, relying on low-yielding cyclocondensations of 1,3-dicarbonyls with hydrazines. A breakthrough came in 2010 with optimized methodologies enabling regioselective access to N1-substituted derivatives (e.g., via Knorr-type reactions using acetylenic ketones or vinyl ketones) [5] [8]. The unsubstituted core (dihydrochloride salt) was first commercialized circa 2010–2015 as a building block for drug discovery, with suppliers like ChemShuttle and Manchester Organics offering gram-scale quantities (purity: 95%, price: ~$230/g) [3] .
Critical milestones include:
Synthetic Evolution:
Early route (1990s): 1,3-Dicarbonyl + Hydrazine → Low yield (<30%) Optimized route (2010): Acetylenic Ketone + Hydrazine ∙ HCl → Cyclization → Salt formation → 70–85% yield
This scaffold’s value arises from three key attributes:
Table 2: Vectorial Properties vs. Bioisosteres
Vector | Bond Angle (°) | Key Bioisosteric Mimics | Therapeutic Targets |
---|---|---|---|
N1–C3 | 120° | Piperazine-1,4-diyl | Kinases, GPCRs |
N1–N2 | 75° | Imidazole/pyrazole NH | Enzyme catalytic sites |
C3–N2 | 135° | Aniline/benzimidazole linkers | Anticancer agents |
Mechanistic Insight: Docking studies confirm the scaffold’s pyrazole nitrogen forms critical H-bonds with kinase hinge regions (e.g., Aurora-A: Glu211, Ala213), while the pyrrolidine nitrogen vectors solvent-exposed substituents for potency tuning [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1